molecular formula C34H36F3NO13 B1684116 Valrubicin CAS No. 56124-62-0

Valrubicin

Cat. No. B1684116
CAS RN: 56124-62-0
M. Wt: 723.6 g/mol
InChI Key: ZOCKGBMQLCSHFP-PIXAVGEUSA-N
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Description

Valrubicin is an anthracycline used intravesically in the treatment of BCG-resistant bladder carcinoma . It is a semisynthetic analog of the doxorubicin, which is an anthracycline drug . Used in the treatment of bladder cancer, valrubicin is administered by direct infusion into the bladder .


Chemical Reactions Analysis

Valrubicin demonstrates lipophilic properties and has low water solubility, so it rapidly enters the tumor cells through cell membranes . As compared to doxorubicin, valrubicin causes less adverse events such as cardiac and skin toxicity, as far as it has minimal systemic absorption .


Physical And Chemical Properties Analysis

Valrubicin has a molecular formula of C34H36F3NO13 and a molecular weight of 723.651 .

Scientific Research Applications

Use in Nonmuscle-Invasive Bladder Cancer

Valrubicin is utilized in the treatment of nonmuscle-invasive bladder cancer (NMIBC), including carcinoma in situ of the bladder. A study by (Cookson et al., 2014) found it effective and tolerable for select patients with CIS before considering cystectomy, with a retrospective medical record study supporting its use since its 2009 reintroduction.

Effect on Developing Skin Tumors

Topical application of valrubicin has shown a beneficial effect on developing skin tumors, including in a two-stage chemical mouse skin carcinogenesis model. This suggests potential use in treating actinic keratosis, a hyperproliferative skin condition that may transform into malignancy, as reported by (Andersen et al., 2010).

Nanoparticle Formulation for Systemic Use

A study by (De et al., 2018) developed a nanoparticle formulation of valrubicin using biocompatible and injectable phospholipid and protein, offering potential for systemic cancer chemotherapy. This formulation showed promise for in vitro and in vivo applications in ovarian and prostate cancer cell lines.

Treatment of Psoriasis

Valrubicin in a topical formulation has been used to treat psoriasis in a xenograft transplantation model. It resulted in normalization of epidermal morphology and reduction in epidermal thickness, as well as decreased keratinocyte proliferation, as found by (Rosada et al., 2010).

Reducing Skin Inflammation in Murine Models

Valrubicin has shown efficacy in reducing skin inflammation in murine models. Its cytostatic anthracycline analogue nature presents potential for topical treatment of psoriasis and nonmelanoma skin cancer (NMSC), as reported by (Hauge et al., 2012).

DNA-Binding Studies for Chemotherapy

Studies on valrubicin's interactions with DNA, using UV–Vis spectrophotometry and cyclic voltammetry techniques, have provided insights into its mechanism as a chemotherapy drug. It binds to ds-DNA via electrostatic and intercalation modes, as discovered by (Hajian et al., 2017).

Activation of PKCa in Keratinocytes

Valrubicin's activation of protein kinase C (PKC) α in keratinocytes offers a potential mode of action in treating hyper-proliferative skin diseases. This activation plays a role in the drug's effectiveness against psoriasis and NMSC, as explored by (Laugesen et al., 2013).

Photophysical Characterization in Nanoparticles

The fluorescence properties of valrubicin in reconstituted high-density lipoprotein (rHDL) nanoparticles have been characterized, revealing novel characteristics that may be applicable in systemic therapy, as studied by (Shah et al., 2016).

Safety And Hazards

Valrubicin is classified as Acute Toxicity - Oral (Category 3), H301 Acute Toxicity - Dermal (Category 4), H312 Acute Toxicity - Inhalation (Category 4), H332 Germ Cell Mutagenicity (Category 1B), H340 Carcinogenicity (Category 2), H351 Reproductive Toxicity (Category 1B), H360 . It is toxic if swallowed, harmful in contact with skin or if inhaled, may cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child .

Future Directions

Valrubicin is approved to treat bladder cancer. It is given directly into the bladder as a treatment for carcinoma in situ that does not respond to treatment with bacillus Calmette-Guérin (BCG). It is used in patients who cannot have surgery right away . In the future, access to new systemic and intravesical therapies must be prioritized for patients with BCG recurrent or unresponsive disease. When used in conjunction with molecularly defined biomarkers, these agents herald the potential for improved survival outcomes and alleviation of the current BCG shortage .

properties

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKGBMQLCSHFP-KQRAQHLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F3NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046497
Record name Valrubicin
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Molecular Weight

723.6 g/mol
Source PubChem
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Solubility

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/
Record name Valrubicin
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Mechanism of Action

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II., Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ..., Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II.
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Product Name

Valrubicin

Color/Form

Orange or orange-red powder

CAS RN

56124-62-0
Record name Valrubicin
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Record name (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate
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Melting Point

116-117 °C, 135-136 °C
Record name Valrubicin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
SV Onrust, HM Lamb - Drugs & aging, 1999 - Springer
… ▲ Valrubicin entered individual cells more rapidly than doxorubicin in vitro. When valrubicin … in 2 non-comparative trials of prophylactic intravesical valrubicin. In patients with recurrent …
Number of citations: 51 link.springer.com
…, M Wehle, VALRUBICIN STUDY GROUP‡ - The Journal of …, 2000 - auajournals.org
Purpose : We assess the efficacy and safety of intravesical valrubicin for the treatment of carcinoma in situ in patients with failure or recurrence after bacillus Calmette-Guerin (BCG) and …
Number of citations: 353 www.auajournals.org
DWW Newling, J Hetherington, SK Sundaram… - European …, 2001 - karger.com
… week course of intravesical valrubicin on a tumour intentionally … with six instillations of 800 mg valrubicin at weekly intervals. … Conclusions: A 6–week course of intravesical valrubicin has …
Number of citations: 48 karger.com
R Hajian, Z Mehrayin, M Mohagheghian… - Materials Science and …, 2015 - Elsevier
In this study, an electrochemical sensor was fabricated based on gold nanoparticles/ ethylenediamine/ multi-wall carbon-nanotubes modified gold electrode (AuNPs/en/MWCNTs/AuE) …
Number of citations: 49 www.sciencedirect.com
JM Bae, WJ Kim, W Kim, SJ Kim - Molecular & Cellular Toxicology, 2023 - Springer
… used in this study decreased after treatment with valrubicin in a dose-dependent manner. In … upon valrubicin treatment. Annexin V-FITC/PI staining confirmed that valrubicin increased …
Number of citations: 0 link.springer.com
GD Steinberg, DD Kuznetsov… - Expert opinion on …, 2001 - Taylor & Francis
… of valrubicin to intracellular DNA less likely [12-14]. However, once in the cytoplasm valrubicin … This characteristic of valrubicin is believed to contribute to the reduced mutagenicity and …
Number of citations: 28 www.tandfonline.com
MK Wani, Y Koseki, RH Yarber… - The …, 2000 - Wiley Online Library
… Conclusions Valrubicin produces supra‐additive effects against SCC when combined … valrubicin, a cytoplasmic‐localizing drug, to inhibit protein kinase C. Therapeutic use of valrubicin …
Number of citations: 13 onlinelibrary.wiley.com
MS Cookson, SS Chang, C Lihou, T Li… - Therapeutic …, 2014 - journals.sagepub.com
Objectives: The objective was to conduct a US multicenter, retrospective medical record study examining the effectiveness, safety, and patterns of use of valrubicin for treatment of …
Number of citations: 63 journals.sagepub.com
SM Andersen, C Rosada, F Dagnaes-Hansen… - …, 2010 - academic.oup.com
… of valrubicin was investigated in skin tumor development; we hypothesized that valrubicin … cultured, to further investigate the effect of valrubicin in vitro . Cell viability was assessed by …
Number of citations: 16 academic.oup.com
CPN Dinney, RE Greenberg, GD Steinberg - Urologic Oncology: Seminars …, 2013 - Elsevier
… -appearing areas within 28 days of valrubicin initiation. Additional inclusion criteria were an … valrubicin treatment, other intravesical therapy within 28 days prior to receiving valrubicin, …
Number of citations: 135 www.sciencedirect.com

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